1-Isocyanato-2-methoxy-4,5-dimethylbenzene
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Overview
Description
1-Isocyanato-2-methoxy-4,5-dimethylbenzene is an organic compound with the molecular formula C10H11NO2 It is a derivative of benzene, featuring an isocyanate group, a methoxy group, and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isocyanato-2-methoxy-4,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactionsOne common method is the reaction of 2-methoxy-4,5-dimethylphenylamine with phosgene (COCl2) under controlled conditions to form the desired isocyanate compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the use of catalysts to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Isocyanato-2-methoxy-4,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding derivatives.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Often used to enhance the reaction rate and selectivity.
Major Products Formed:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
1-Isocyanato-2-methoxy-4,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological molecules and its use in bioconjugation techniques.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.
Mechanism of Action
The mechanism of action of 1-isocyanato-2-methoxy-4,5-dimethylbenzene primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
1-Isocyanato-2-methoxybenzene: Lacks the additional methyl groups, resulting in different reactivity and applications.
1-Isocyanato-4-methoxybenzene: Similar structure but with the isocyanate group in a different position, affecting its chemical behavior.
1-Isocyanato-2,4-dimethylbenzene: Lacks the methoxy group, leading to different chemical properties and uses.
Uniqueness: The presence of both methoxy and methyl groups influences its electronic properties and reactivity, making it a valuable compound in various chemical processes .
Properties
Molecular Formula |
C10H11NO2 |
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Molecular Weight |
177.20 g/mol |
IUPAC Name |
1-isocyanato-2-methoxy-4,5-dimethylbenzene |
InChI |
InChI=1S/C10H11NO2/c1-7-4-9(11-6-12)10(13-3)5-8(7)2/h4-5H,1-3H3 |
InChI Key |
KVYJWJXMEJIHOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)OC)N=C=O |
Origin of Product |
United States |
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